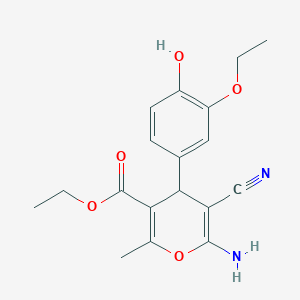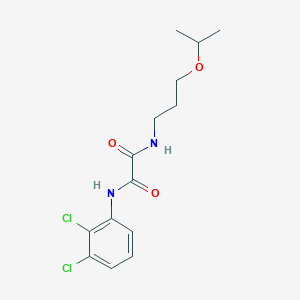
3,5-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound is also known as DCB-MBO, and it has been synthesized through various methods. The purpose of
作用机制
The mechanism of action of DCB-MBO is not fully understood, but it has been shown to inhibit the activation of nuclear factor-kappa B and the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells. These effects are believed to be due to the ability of DCB-MBO to modulate various signaling pathways in cells.
Biochemical and Physiological Effects:
DCB-MBO has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which may have implications for the treatment of inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, which may have implications for the treatment of cancer. These effects suggest that DCB-MBO may have potential as a therapeutic agent.
实验室实验的优点和局限性
One advantage of using DCB-MBO in lab experiments is that it has been shown to have potential as an anti-inflammatory and anti-cancer agent. This makes it a promising compound for further study. However, one limitation is that the mechanism of action of DCB-MBO is not fully understood. Further research is needed to fully elucidate the mechanism of action and to determine the optimal conditions for its use in lab experiments.
未来方向
There are several future directions for research on DCB-MBO. One direction is to further study its potential as an anti-inflammatory and anti-cancer agent. This could involve testing its efficacy in animal models of disease and further elucidating its mechanism of action. Another direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, research could be conducted to optimize the synthesis method for DCB-MBO and to develop new methods for synthesizing this compound. Overall, DCB-MBO is a promising compound for further research and has potential applications in various fields.
合成方法
DCB-MBO has been synthesized through various methods, including the reaction of 4-methoxy-3,5-dichlorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 6-chloro-2-aminobenzothiazole. Another method involves the reaction of 4-methoxy-3,5-dichlorobenzoic acid with phosphorus oxychloride, followed by the reaction of the resulting acid chloride with 6-chloro-2-aminobenzothiazole. These methods have been reported in scientific literature and have been used to synthesize DCB-MBO for research purposes.
科学研究应用
DCB-MBO has been used in scientific research to study its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages. It has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation. DCB-MBO has also been studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. These studies have shown promising results and suggest that DCB-MBO may have potential as a therapeutic agent.
属性
IUPAC Name |
3,5-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O2S/c1-22-13-9(17)4-7(5-10(13)18)14(21)20-15-19-11-3-2-8(16)6-12(11)23-15/h2-6H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDRJQRYXREKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3'-{[4-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinyl)phenyl]imino}dipropanenitrile](/img/structure/B5156167.png)



![1-(3-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5156197.png)


![methyl 7-(2-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5156216.png)

![N-[3-(1,3-benzothiazol-2-ylthio)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5156227.png)
![N-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5156232.png)
![3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5156251.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5156255.png)
![11-methyl-4-(4-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5156260.png)